molecular formula C20H22N2O3S B11105098 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide

Cat. No.: B11105098
M. Wt: 370.5 g/mol
InChI Key: XAMLWPLSPBYTIL-UHFFFAOYSA-N
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Description

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide is a heterocyclic compound featuring a thieno[2,3-c]pyran core fused with a cyano-substituted thiophene ring. This compound is structurally related to glucagon receptor antagonists () and shares synthetic pathways with other thieno-pyran derivatives, such as those involving malononitrile or ethyl cyanoacetate condensations (). Its design leverages hydrogen-bonding motifs (e.g., cyano and amide groups) for molecular recognition, a critical feature in supramolecular chemistry ().

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-4-propoxybenzamide

InChI

InChI=1S/C20H22N2O3S/c1-4-9-24-14-7-5-13(6-8-14)18(23)22-19-16(11-21)15-10-20(2,3)25-12-17(15)26-19/h5-8H,4,9-10,12H2,1-3H3,(H,22,23)

InChI Key

XAMLWPLSPBYTIL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)COC(C3)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide typically involves the reaction of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidation of the thieno[2,3-c]pyran ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups at the cyano position.

Scientific Research Applications

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide involves its interaction with specific molecular targets. For example, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other mood disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share the thieno[2,3-c]pyran core but differ in substituents and biological applications:

Compound Name Key Substituents Biological Role Reference
N-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2,2-diphenyl-acetamide Diphenylacetamide Glucagon receptor antagonist
N,N'-bis(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)pentanediamide Dimeric structure, pentanediamide linker Not specified (structural analog)
Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Phenoxyacetyl ester, chloro-methyl substituent Plant root development activator
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide Acrylamide, 3,4-dimethoxyphenyl Not specified (structural analog)

Key Observations:

  • Substituent Diversity : The target compound’s 4-propoxybenzamide group distinguishes it from analogs with diphenylacetamide () or acrylamide () substituents. The propoxy chain likely enhances solubility compared to methoxy or chloro groups due to increased alkyl length.

Physicochemical Properties

  • Lipophilicity : The 4-propoxy group in the target compound increases logP compared to methoxy () or hydroxy substituents, favoring membrane permeability.
  • Hydrogen Bonding: The cyano and amide groups participate in directional hydrogen bonds (), a feature shared with the acrylamide analog () but absent in ester derivatives ().

Biological Activity

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 378.47 g/mol. The compound features a thieno[2,3-c]pyran structure which is known for its diverse pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to benzamide compounds. For instance, compounds synthesized with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited IC50 values indicating potent antitumor effects. For example, compound 5 from a related study showed IC50 values in the low micromolar range against A549 and NCI-H358 cell lines in both 2D and 3D culture systems .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key cellular pathways associated with cell proliferation and survival. For example, some compounds were noted to inhibit protein kinase activity or interfere with DNA synthesis .

Antimicrobial Activity

In addition to antitumor properties, benzamide derivatives have been evaluated for their antimicrobial efficacy:

  • Bacterial Strains Tested :
    • Compounds were tested against common bacterial strains such as E. coli and S. aureus. Results indicated varying degrees of antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy against specific pathogens .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructure TypeIC50 (μM)Target Cell LineAntimicrobial Activity
Compound 5Benzimidazole6.26HCC827Moderate against E. coli
Compound 6Benzothiazole16.00NCI-H358High against S. aureus
N-(3-cyano...)ThienopyranTBDTBDTBD

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